molecular formula C10H13N3S B2814946 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione CAS No. 39263-68-8

5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione

Cat. No. B2814946
CAS RN: 39263-68-8
M. Wt: 207.3
InChI Key: IEGNHJAOYPHKHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione” is a chemical compound with the molecular formula C10H13N3S . It has been studied for its potential use in the development of new antibiotics, particularly against multidrug-resistant bacteria .


Synthesis Analysis

This compound can be synthesized via a simple reaction between aldehydes and thiosemicarbazide . The reaction can be catalyzed by an acidic ionic liquid, which offers several advantages such as shorter reaction times, mild reaction conditions, easy workup, and wide substrate scope tolerance .


Molecular Structure Analysis

The molecular structure of “this compound” has been confirmed by NMR, IR, and ESI–MS analysis .


Physical And Chemical Properties Analysis

The physical form of “this compound” is solid .

Scientific Research Applications

Oxidation and Synthesis Processes

  • The compound undergoes oxidation with HgO or KMnO4 to form 2-phenylazo-2-propyl-isothiocyanate, which can then be converted into other compounds like O-alkyl-N-(2-phenylazo-2-propyl)-thiocarbamates and 3-substituted 1-(2-phenylazo-2-propyl)-thioureas (Schanlt, 1974).
  • An efficient methodology for the synthesis of 1,2,4-triazolidine-3-thione using N,N-dimethylpyridine-4-amine (DMAP) has been developed, indicating the compound’s role in facilitating chemical reactions (Mali & Telvekar, 2017).

Structural and Supramolecular Studies

  • Research on the molecular structures of related 1,2,4-triazole derivatives, including 5,5-dimethyl-4-phenyl-4,5-dihydro-3H-1,2,4-triazole-3-thione, has been conducted, providing insights into the compound's crystal structure and supramolecular assembly (Artime et al., 2018).
  • The compound is involved in ring-chain tautomerism, a chemical phenomenon that affects its chemical structure and properties (Ershov et al., 2003).

Applications in Green Chemistry

  • A green and sustainable route for synthesizing 5-aryl-4-phenyl-1,2,4-triazolidine-3-thiones has been developed, highlighting its role in eco-friendly chemical processes (Patil et al., 2020).
  • The use of biomass rice husk derived activated carbon for catalyzing the synthesis of 5-aryl-1,2,4-triazolidine-3-thione derivatives under metal-free conditions demonstrates the compound's utility in sustainable synthesis techniques (Asatkar et al., 2020).

Photocyclization Reactions

  • The compound participates in photocyclization reactions, forming Δ2-1,2,4-triazoline-5-thione derivatives via stable 1,2,4-triazolidine-5-thione intermediates, which is significant for understanding its photochemical behavior (Buscemi & Gruttadauria, 2000).

Novel Synthesis Strategies

  • Novel multi-component approaches for the synthesis of 5-aryl-[1,2,4]triazolidine-3-thiones have been disclosed, showcasing the compound's versatility in chemical synthesis (Mane & Pore, 2014).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary target of 5,5-Dimethyl-2-phenyl-1,2,4-triazolidine-3-thione is acetylcholinesterase (AChE) . AChE is a critical enzyme involved in neurotransmission, specifically in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

This compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the synapse. The increased acetylcholine levels result in prolonged cholinergic effects.

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic pathway. The cholinergic pathway is responsible for transmitting signals in the nervous system through the neurotransmitter acetylcholine. By inhibiting AChE, this compound disrupts the normal functioning of the cholinergic pathway, leading to altered neurotransmission .

Result of Action

The inhibition of AChE by this compound leads to increased levels of acetylcholine in the synapse. This can result in prolonged muscle contraction and altered neurotransmission, which may have various physiological effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its interaction with AChE. Additionally, the presence of other molecules can influence the compound’s stability and efficacy .

properties

IUPAC Name

5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-10(2)11-9(14)13(12-10)8-6-4-3-5-7-8/h3-7,12H,1-2H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGNHJAOYPHKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(=S)N(N1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.